molecular formula C16H14O B1201795 9-Hydroxymethyl-10-methylanthracene CAS No. 71339-55-4

9-Hydroxymethyl-10-methylanthracene

Cat. No.: B1201795
CAS No.: 71339-55-4
M. Wt: 222.28 g/mol
InChI Key: IIJAEVGPROJHIY-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their unique structural properties and applications in various fields. The compound features a hydroxymethyl group at the 9th position and a methyl group at the 10th position on the anthracene ring, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-methylanthracene typically involves the functionalization of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 9-methyl-10-methylanthracene using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (chlorine, bromine) or nitrating mixtures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 9-Carboxy-10-methylanthracene.

    Reduction: 9-Methyl-10-methylanthracene.

    Substitution: 9-Halogenated-10-methylanthracene derivatives.

Scientific Research Applications

9-Hydroxymethyl-10-methylanthracene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photochemical studies.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular signaling pathways.

    Medicine: Explored for its anticancer properties and its ability to act as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 9-Hydroxymethyl-10-methylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a valuable photosensitizer in photodynamic therapy, where it induces cell death in targeted tissues.

Comparison with Similar Compounds

    9-Methylanthracene: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    10-Methylanthracene: Similar structure but without the hydroxymethyl group, affecting its chemical behavior.

    9-Hydroxyanthracene: Contains a hydroxyl group instead of a hydroxymethyl group, leading to variations in its chemical properties.

Uniqueness: 9-Hydroxymethyl-10-methylanthracene is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a photosensitizer highlight its versatility compared to similar compounds.

Properties

IUPAC Name

(10-methylanthracen-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJAEVGPROJHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221534
Record name 9-Hydroxymethyl-10-methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71339-55-4
Record name 9-Hydroxymethyl-10-methylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxymethyl-10-methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxymethyl-10-methylanthracene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6NRA6AZH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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